molecular formula C12H15N3S2 B1440174 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-46-6

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B1440174
CAS No.: 1040631-46-6
M. Wt: 265.4 g/mol
InChI Key: XDSKNKNMSTWIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a piperazine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the piperazine moiety can yield a variety of substituted piperazines .

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that compounds similar to 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine exhibit potential as acetylcholinesterase inhibitors. This mechanism is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural components of the compound may facilitate binding to the active site of the enzyme, enhancing its efficacy in modulating neurotransmitter levels.

Antimicrobial Activity

The compound's thiazole derivative structure suggests significant antimicrobial properties. Studies have shown that thiazole derivatives can disrupt microbial cell function and enhance membrane permeability. This activity is crucial in developing new antimicrobial agents against resistant bacterial strains.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while preserving normal cell viability. This dual action presents a promising avenue for developing neuroprotective agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, synthesized thiazole derivatives were tested against various bacterial strains. The findings demonstrated that certain derivatives showed moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
2-(2,3,5-trichlorophenyl)-1,3-thiazoleThiazole DerivativeAcetylcholinesterase Inhibition
SuprofenThiophene DerivativeAnti-inflammatory
ArticaineThiophene DerivativeLocal Anesthetic

The comparison highlights the unique properties of this compound due to its specific combination of rings that impart distinct biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is unique due to its combination of a thiazole ring, thiophene ring, and piperazine moiety, which imparts a distinct set of chemical and biological properties.

Biological Activity

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine (CAS No. 1040631-46-6) is a heterocyclic compound that combines a thiazole ring with a thiophene ring and a piperazine moiety. This unique structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • IUPAC Name: 2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
  • Molecular Formula: C12H15N3S2
  • Molecular Weight: 253.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The thiazole and piperazine moieties may facilitate binding to the active site of the enzyme, enhancing the compound's efficacy.
  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring may contribute to this activity by enhancing membrane permeability and disrupting microbial cell function .
  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, potentially offering protective effects against oxidative stress-related diseases .

Biological Activity Evaluation

Numerous studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities Related to Thiazole Derivatives

Activity TypeExample CompoundIC50 Value (µM)Reference
Acetylcholinesterase Inhibition4-(benzo[d]thiazole) phenols2.7
AntimicrobialVarious thiazole derivativesVaries
AntioxidantBenzopyronesVaries

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating a series of thiazole-based compounds for their acetylcholinesterase inhibitory activity, several derivatives exhibited significant inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications. These findings suggest that similar modifications in this compound could enhance its inhibitory potential against acetylcholinesterase .

Case Study 2: Antimicrobial Activity

Research has shown that thiazole derivatives possess notable antimicrobial properties against various bacterial strains. For instance, compounds exhibiting a similar thiazole structure demonstrated effective inhibition of bacterial growth, indicating potential for development as antimicrobial agents .

Q & A

Q. Basic: What are the key synthetic methodologies for preparing piperazine derivatives with thiazole-thienyl substituents?

The synthesis of piperazine derivatives often involves cyclization reactions and functional group modifications . For example, analogs with thiazole-thienyl motifs can be synthesized via:

  • Hydrazine hydrate-mediated cyclization : Reaction of aromatic carbonitriles with hydrazine hydrate forms tetrazine intermediates, followed by thiazole ring closure using Lawesson’s reagent .
  • Mannich-type alkylation : Piperazine cores can be functionalized via nucleophilic substitution, where a thiazole-thienylmethyl group is introduced using alkylating agents like chloromethyl-thiazole derivatives .
    Validation typically employs elemental analysis, NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Basic: How do structural modifications of the piperazine scaffold influence biological activity?

The piperazine ring serves as a versatile pharmacophore due to its conformational flexibility and hydrogen-bonding capacity. Modifications such as:

  • Substituent addition (e.g., thiazole-thienyl groups) enhance π-π stacking and hydrophobic interactions with biological targets .
  • N-alkylation (e.g., benzyl or nitroaryl groups) alters electron density, affecting receptor binding kinetics .
    For instance, antiplatelet activity in modified piperazines correlates with electron-withdrawing substituents (e.g., nitro groups), as shown in computational docking studies .

Q. Basic: What pharmacological activities are reported for thiazole-containing piperazine derivatives?

Thiazole-piperazine hybrids exhibit:

  • Local anesthetic activity : Attributed to blockade of sodium channels via phenyl-propionic or phenoxyethyl radicals .
  • Antimicrobial potential : Thiazole-thienyl groups disrupt microbial cell membranes, as seen in analogs with MIC values <10 µM .
  • Antiplatelet effects : Demonstrated in vitro via inhibition of ADP-induced platelet aggregation (IC₅₀ ~5–20 µM) .
    Activity validation typically uses rodent models (e.g., inflammatory pain assays) and in vitro receptor-binding studies .

Q. Advanced: How can computational modeling optimize the design of thiazole-piperazine derivatives?

Density Functional Theory (DFT) and Molecular Electrostatic Potential (MESP) analyses predict:

  • Electronic properties : Electron-deficient thiazole rings enhance binding to enzymes like T-type calcium channels .
  • HOMO-LUMO gaps : Narrow gaps (~3–4 eV) in thienyl-thiazole derivatives correlate with redox-mediated biological activity .
    Molecular dynamics simulations further assess stability in biological membranes, guiding substituent selection for improved bioavailability .

Q. Advanced: What strategies resolve contradictions in reported biological data for piperazine derivatives?

Contradictions (e.g., variable toxicity vs. efficacy) are addressed via:

  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., replacing thienyl with pyridyl groups) isolates critical moieties .
  • Toxicity profiling : Beta-cyclodextran encapsulation reduces hepatotoxicity while maintaining activity, as shown in murine models .
  • Dual-activity assays : Simultaneous evaluation of antiplatelet and anesthetic effects identifies compounds with balanced efficacy-toxicity ratios .

Q. Advanced: How do supramolecular interactions influence the crystallinity and stability of piperazine derivatives?

X-ray crystallography and Hirshfeld surface analysis reveal:

  • Hydrogen-bond networks : Piperazine N-H groups form stable interactions with carbonyl acceptors, enhancing thermal stability (decomposition >250°C) .
  • π-Stacking : Thienyl-thiazole motifs stabilize crystal lattices via face-to-face stacking (distance ~3.5 Å), critical for material science applications .
    These insights guide co-crystallization strategies for improving drug formulation stability .

Q. Methodological: What analytical techniques validate the purity and structure of synthesized derivatives?

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and confirms substitution patterns .
    • HRMS : Validates molecular ions (e.g., [M+H]⁺ for C₁₆H₁₈N₄O₂ at m/z 298.1432) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (weight loss <5% at 150°C) .

Q. Methodological: How are in silico tools applied to predict ADMET properties?

SwissADME and ProtoX platforms predict:

  • Lipophilicity (LogP) : Thienyl-thiazole derivatives show LogP ~2.5–3.5, favoring blood-brain barrier penetration .
  • CYP450 inhibition : Piperazine N-methylation reduces CYP3A4 inhibition risk (IC₅₀ >50 µM) .
  • Ames test : Absence of mutagenic alerts in thiazole derivatives, as per OECD QSAR Toolbox .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSKNKNMSTWIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.